molecular formula C9H10O2 B1328919 Methyl o-toluate CAS No. 89-71-4

Methyl o-toluate

Cat. No.: B1328919
CAS No.: 89-71-4
M. Wt: 150.17 g/mol
InChI Key: WVWZECQNFWFVFW-UHFFFAOYSA-N
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Description

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a pleasant, floral odor. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

Methyl o-toluate, also known as Methyl 2-methylbenzoate, is a chemical compound with the formula C9H10O2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that this compound is an ester , and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into their constituent alcohol and carboxylic acid . In the case of this compound, this would result in the formation of methanol and 2-methylbenzoic acid .

Biochemical Pathways

Ester metabolism typically involves the breakdown of the ester into an alcohol and a carboxylic acid, a process known as hydrolysis

Pharmacokinetics

As an ester, it is likely to undergo hydrolysis in the body, breaking down into methanol and 2-methylbenzoic acid . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution throughout the body, and its rate of metabolism and excretion.

Result of Action

Given that it is an ester, its hydrolysis would result in the production of methanol and 2-methylbenzoic acid . These products could potentially have various effects on the body, depending on their concentrations and the specific cells they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water and a catalyst can facilitate the hydrolysis of the ester . Additionally, factors such as temperature and pH could potentially affect the rate of this reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl o-toluate can be synthesized through the esterification of o-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl o-toluate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl o-toluate has several applications in scientific research:

Comparison with Similar Compounds

Methyl o-toluate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .

Properties

IUPAC Name

methyl 2-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZECQNFWFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID6048208
Record name Methyl 2-methylbenzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl o-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl o-toluate
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CAS No.

89-71-4, 25567-11-7
Record name Methyl 2-methylbenzoate
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Record name Methyl o-toluate
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Record name Benzoic acid, methyl-, methyl ester
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Record name Benzoic acid, 2-methyl-, methyl ester
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Record name Methyl 2-methylbenzoate
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Record name METHYL O-TOLUATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mole), iodomethane (51 g, 0.36 mole) and anhydrous sodium bicarbonate (25.2 g, 0.3 mole) in dry dimethylformamide (60 ml) was stirred at 70° (oil bath temperature) under an atmosphere of nitrogen for 3.5 hours. The resulting mixture was diluted with water (200 ml) and extracted with ethyl ether (3×100 ml). The combined extracts were washed several times with water, dried over anhydrous MgSO4 and evaporated in vacuo to give the title ester compound (15 g, 90.6%) as an oil with a consistent H1 -NMR spectrum.
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15 g
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51 g
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25.2 g
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60 mL
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200 mL
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Yield
90.6%

Synthesis routes and methods III

Procedure details

A solution of 2-methylbenzoic acid (18a) (5 g, 36.8 mmol) in MeOH.HCl (2.4M, 50 mL) was stirred at 70° C. overnight. The mixture was concentrated under reduced pressure to give compound 18b (4.5 g, 82% yield), which was used without purification.
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5 g
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50 mL
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 40.0 grams (0.29 mole) of 2-methylbenzoic acid in 200 ml of methanol was added dropwise 20 ml of concentrated sulfuric acid. Upon completion of addition the reaction mixture was heated to reflux where it stirred for 18 hours. The reaction mixture was cooled to ambient temperature and poured into 200 ml of water. The mixture was extracted with three 100 ml portions of methylene chloride. The combined extracts were washed with two 50 ml portions of aqueous saturated sodium bicarbonate solution, then with 50 ml of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 42.7 grams of methyl 2-methylbenzoate.
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40 g
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20 mL
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200 mL
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200 mL
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Synthesis routes and methods V

Procedure details

o-Toluic acid (500 mg, 3.67 mmol), dimethyl sulfate (695 mg, 5.51 mmol), and K2CO3 (558 mg, 4.04 mmol) were placed in a round bottom flask and diluted with acetone (10 mL). After purging the resulting suspension with argon for 5 min, the mixture was heated to reflux for 2 h. The reaction mixture was cooled and concentrated under reduced pressure to remove acetone. After adding water to the mixture, the solution was extracted with ethyl acetate (×3). The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (Hex/EtOAc=9:1) to give 2-methylbenzoic acid methyl ester (Formula 4) (415 mg, 75%) as a white solid. Rf=0.5 (Hex:EtOAc=9:1); 1H NMR (300 MHz, CDCl3): δ 7.91 (dd, J=8.4 and 1.8 Hz, 1H), 7.40 (td, J=7.5 and 1.5 Hz, 1H), 7.24 (m, 2H), 3.89 (s, 3H), 2.60 (s, 3H).
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500 mg
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695 mg
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558 mg
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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